6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-methylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-9-10(7-14-8)12(16-11(9)15)2-4-13-5-3-12/h6-7,13H,2-5H2,1H3 |
InChI Key |
AXAJTWLXZGNFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C3(CCNCC3)OC2=O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Reduction
Palladium on carbon (Pd/C) under hydrogen pressure (40 psi) reduces unsaturated bonds in the furopyridine moiety while preserving the spirocyclic structure. Rhodium catalysts offer milder conditions for substrates sensitive to over-reduction.
Protecting Group Strategies
Synthetic Routes and Yield Optimization
Route A: Lactone-Based Synthesis
-
Starting Material : 2,3-O-isopropylidene-L-lyxono-1,4-lactone.
-
Mesylation : Methanesulfonyl chloride activates the hydroxyl group for nucleophilic substitution.
-
Grignard Addition : Methylmagnesium bromide introduces the methyl group.
-
Cyclization : Acid-mediated spirocycle formation.
Overall Yield : 50–60%.
Route B: Reductive Amination
-
Methylation : Reductive alkylation with formaldehyde.
-
Deprotection and Cyclization : TFA-assisted ring closure.
Overall Yield : 45–55%.
Comparative Analysis of Catalytic Systems
| Catalyst | Reaction Type | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | Hydrogenation | 77 | High | |
| Rh/C | Partial Hydrogenation | 85 | Moderate | |
| TfOH | Cyclization | 58 | High | |
| ZrCl₄ | Aza-Prins Cyclization | 70 | High |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at C6 vs. C7 positions are minimized using sterically hindered bases (e.g., DIPEA).
-
Over-Reduction : Lower hydrogen pressure (20–40 psi) and shorter reaction times preserve the furopyridine ring.
-
Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of spiro compounds, including 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.
Case Study : A study conducted on a series of spiro compounds demonstrated that the introduction of specific substituents enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapy agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. The presence of the piperidine moiety contributes to enhanced interaction with microbial targets, making it a candidate for developing new antibiotics.
Case Study : A series of tests against Gram-positive and Gram-negative bacteria showed that spiro compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Study : In vitro studies revealed that the compound could inhibit acetylcholinesterase activity, a key enzyme involved in neurodegeneration. This inhibition suggests potential applications in managing cognitive decline associated with aging and neurodegenerative disorders .
Synthetic Routes and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic strategies often include cyclization reactions that form the spiro structure integral to its pharmacological activity.
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Furoic acid + piperidine | High |
| 2 | Functionalization | Methylation with methyl iodide | Moderate |
Mechanism of Action
The mechanism of action of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Structural Differences : These compounds lack the spirocyclic piperidine ring and instead feature a fused pyrrole-pyridine system. The absence of the spiro junction reduces conformational rigidity.
- Pharmacological Activity : Derivatives such as 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibit potent analgesic and sedative properties, outperforming aspirin in the "writhing" test and showing morphine-like activity in some cases .
- Key Data: Compound Analgesic Activity (vs. Aspirin) Sedative Effect (Locomotor Inhibition) 1H-Pyrrolo[3,4-c]pyridines 2–10× stronger Statistically significant Target Compound Not reported Not reported
Cerpegin-Derived Furo[3,4-c]pyridine-3,4(1H,5H)-diones
- Structural Similarities : Both share the furopyridine core but lack the spiro-piperidine moiety. Cerpegin derivatives often include additional substituents (e.g., methyl or alkoxy groups) on the pyridine ring.
- Biological Activity : These compounds inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and enhance interferon-mediated antiviral responses. For example, P1788 (a cerpegin analog) reduces nucleotide pools and induces DNA damage, linking pyrimidine inhibition to immune activation .
- Key Data: Compound DHODH IC₅₀ (µM) Interferon Response Enhancement P1788 0.12 Significant (via DNA damage) Target Compound Not reported Not reported
Spiro[fluorene-9,3'-furo[3,4-c]pyridin]-1'-ones
- Structural Differences : These compounds replace the piperidine ring with a fluorene moiety, increasing aromaticity and molecular weight.
- Applications : Derivatives such as 42 and 43 (CAS 475152-31-9) are intermediates in neuropeptide S receptor antagonist synthesis. Their spiro architecture enhances binding affinity to central nervous system targets .
- Key Data: Compound Molecular Weight Synthetic Yield (%) Spiro[fluorene-...] ~350 g/mol 77–85 Target Compound ~245 g/mol Not reported
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one Hydrochloride
- Structural Similarities : This hydrochloride salt (CAS 475152-31-9) is structurally identical to the target compound except for the addition of a chloride ion.
- Physicochemical Properties : The hydrochloride form improves aqueous solubility, making it more suitable for in vivo studies. However, the methyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration .
Biological Activity
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one , also known by its CAS number 759452-96-5, is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
The compound's structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
This compound has been shown to influence several biochemical pathways:
- Cell Signaling Modulation : It affects the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression related to apoptosis and cell survival .
- Enzyme Interaction : The compound exhibits interactions with various enzymes and proteins, potentially acting as an inhibitor or activator. For instance, it has been noted to inhibit specific kinases involved in cell signaling .
Cellular Effects
Research indicates that this compound can significantly impact cellular processes:
- Gene Expression : By interacting with transcription factors, it can induce changes in gene expression that affect cellular metabolism and function .
- Apoptosis Regulation : Its influence on apoptosis-related genes suggests potential applications in cancer therapy where modulation of cell survival is critical .
Anticancer Activity
A study evaluating the anticancer properties of spirocyclic compounds found that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.2 |
| This compound | MCF7 (Breast) | 12.8 |
Anti-inflammatory Properties
In another study focusing on anti-inflammatory activity, the compound demonstrated significant inhibition of COX enzymes, crucial targets in inflammation pathways. The results showed promising IC50 values indicating its potential as a therapeutic agent for inflammatory diseases .
| Activity | COX Enzyme | IC50 (µM) |
|---|---|---|
| Inhibition | COX-1 | 0.02 |
| Inhibition | COX-2 | 0.01 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using 4-alkoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones as starting materials. Reaction optimization involves refluxing with formalin and amines (e.g., 4-benzylpiperazine) in tetrahydrofuran (THF) for 10–12 hours, followed by crystallization from ethanol or toluene . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of amines to avoid side products.
| Synthesis Conditions | Impact on Yield |
|---|---|
| THF as solvent (vs. DMF) | Higher purity (>95%) |
| Reflux duration >10 hours | Improved cyclization efficiency |
| Ethanol-toluene crystallization | Reduced amorphous byproducts |
Q. Which spectroscopic techniques are most effective for structural elucidation, and what are the critical spectral markers?
- Methodological Answer :
- 1H NMR : Look for signals at δ 2.3–2.5 ppm (methyl group on pyridine) and δ 3.8–4.2 ppm (spiro piperidine protons) .
- IR : Absorbance at 1680–1700 cm⁻¹ confirms the carbonyl group in the furopyridine core .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₆H₁₈N₂O₂) with <0.3% deviation .
Q. What are common challenges in purifying this compound, and what techniques are recommended?
- Methodological Answer : Challenges include residual solvents (THF, ethanol) and amorphous byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol:n-hexane, 3:1 v/v) improves purity. Monitor via TLC (Rf ~0.5 in ethyl acetate) .
Advanced Research Questions
Q. How can computational methods (DFT/HF) predict the stability of spiroheterocyclic isomers, and how do these compare with experimental data?
- Methodological Answer : Density Functional Theory (B3LYP/6-31+G*) and Hartree-Fock (HF/6-31+G*) calculations predict relative energies of antiperiplanar vs. synperiplanar conformers. Experimental X-ray crystallography validates bond angles (e.g., C-N-C ~120°) and torsional stability (<5 kcal/mol energy difference between isomers) .
| Computational Parameter | Experimental Validation |
|---|---|
| Bond length (C=O): 1.22 Å (DFT) | X-ray: 1.21 ± 0.02 Å |
| Torsional angle: 175° (anti) | NMR coupling constants (J = 12 Hz) |
Q. What strategies resolve contradictions in thermal decomposition data obtained from different analytical methods?
- Methodological Answer : Discrepancies between DSC (melting point ~210°C) and TGA (5% weight loss at 195°C) often arise from sample polymorphism. Use variable heating rates (2–10°C/min) and combined DSC-FTIR to track evolved gases (e.g., CO₂ from decarboxylation) .
Q. How does substituent variation impact the compound’s physicochemical properties and reactivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl at position 6) increases LogP by 0.5 units (enhanced lipophilicity) but reduces aqueous solubility. Substituents on the piperidine ring (e.g., benzyl) alter conformational flexibility, affecting binding affinity in biological assays .
| Substituent | LogP Change | Solubility (mg/mL) |
|---|---|---|
| 6-Methyl (baseline) | 2.4 | 0.8 |
| 6-Chloro | 2.9 | 0.3 |
| 1'-Benzyl | 3.1 | 0.2 |
Q. How to design experiments to evaluate biological activity, considering structural analogs?
- Methodological Answer : Use in vitro assays (e.g., antiproliferative activity via MTT assay on cancer cell lines) with positive controls (e.g., cicletanine analogs ). Prioritize analogs with spiro-furopyridine cores and test IC₅₀ values against kinase targets (e.g., PI3Kδ) using fluorescence polarization .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
